![molecular formula C12H10Cl2O2 B13572149 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 131515-55-4](/img/structure/B13572149.png)
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl . This reaction can be performed on a large scale, allowing for the production of multigram quantities of the core structure.
For example, a metal-free homolytic aromatic alkylation protocol can be used to introduce the 2,5-dichlorophenyl group onto the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production methods for 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors for the photochemical addition step and batch reactors for the subsequent substitution reactions. The goal would be to maximize yield and minimize production costs while ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The 2,5-dichlorophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while substitution reactions could yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: In biological studies, the compound can be used to investigate the effects of strained bicyclic systems on biological activity.
Medicine: The compound’s potential as a bioisostere for benzene rings makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, the compound may act as a bioisostere for benzene rings, mimicking their electronic and steric properties while offering improved solubility and metabolic stability . The molecular targets and pathways involved would vary depending on the specific bioactive derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2,5-dichlorophenyl group. This group can significantly influence the compound’s chemical and biological properties, making it a valuable tool for various applications. Additionally, the compound’s unique structure and reactivity make it an interesting subject for further research and development.
Eigenschaften
CAS-Nummer |
131515-55-4 |
|---|---|
Molekularformel |
C12H10Cl2O2 |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-7-1-2-9(14)8(3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
InChI-Schlüssel |
AMWQJPASQWQZTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
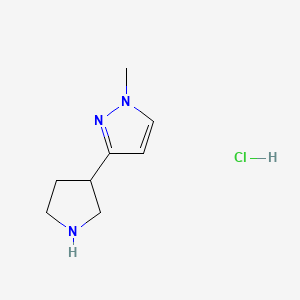

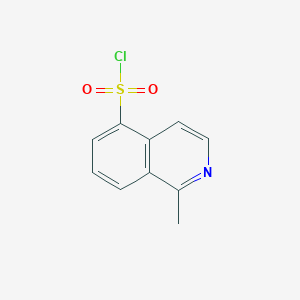
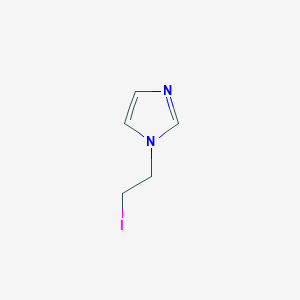
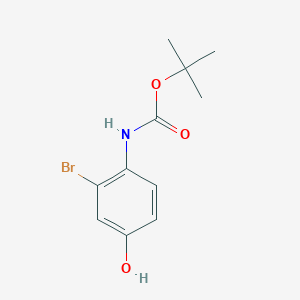

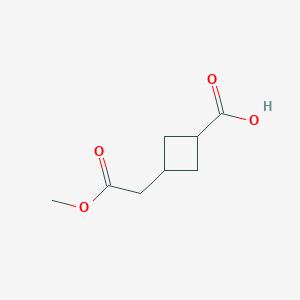

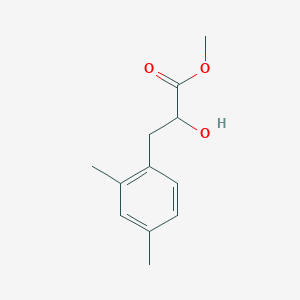


![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)

